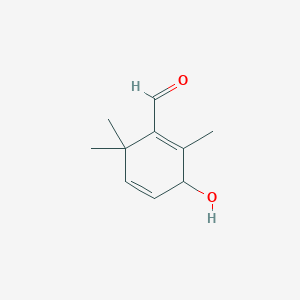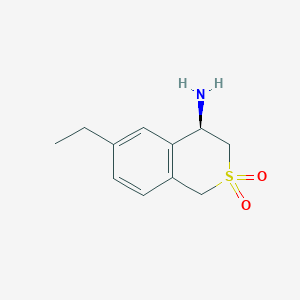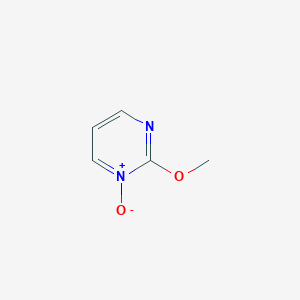
2-methoxypyrimidine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxypyrimidine N-oxide is a heterocyclic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3 The addition of a methoxy group at the 2-position and an N-oxide functional group makes this compound unique
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxypyrimidine N-oxide typically involves the oxidation of 2-methoxypyrimidine. One common method is the use of m-chloroperbenzoic acid in chloroform, which yields the N-oxide derivative in good yield . Another approach involves the use of hydrogen peroxide as the oxidizing agent under acidic conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methoxypyrimidine N-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyrimidine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation typically yields higher-order N-oxides, while reduction can regenerate the parent pyrimidine.
Aplicaciones Científicas De Investigación
2-Methoxypyrimidine N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-methoxypyrimidine N-oxide involves its ability to act as a mild Lewis base. This property allows it to activate certain Lewis acidic parts of molecules, increasing the reactivity of its nucleophilic part towards various electrophiles . This activation can facilitate a range of chemical reactions, making it a valuable catalyst in organic synthesis.
Comparación Con Compuestos Similares
- 2-Methoxypyridine N-oxide
- 2-Methylpyrimidine N-oxide
- Pyridine N-oxide
Comparison: 2-Methoxypyrimidine N-oxide is unique due to the presence of both a methoxy group and an N-oxide functional group. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, compared to its analogs. For instance, 2-methoxypyridine N-oxide lacks the second nitrogen atom in the ring, which can significantly alter its chemical behavior and applications .
Propiedades
Fórmula molecular |
C5H6N2O2 |
|---|---|
Peso molecular |
126.11 g/mol |
Nombre IUPAC |
2-methoxy-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C5H6N2O2/c1-9-5-6-3-2-4-7(5)8/h2-4H,1H3 |
Clave InChI |
FIVQFFDVSWDQTJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=CC=[N+]1[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


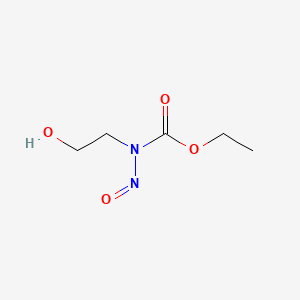
![1-Chloro-2-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B13793861.png)
![[5-(Aminomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile](/img/structure/B13793880.png)

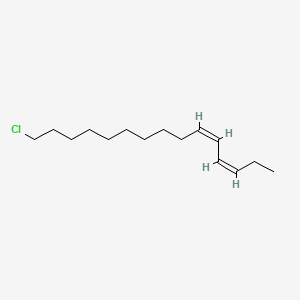
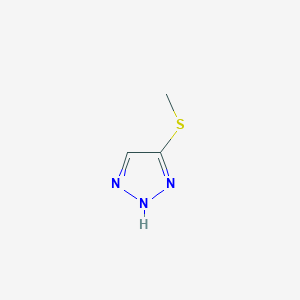

![Methyl 4-(7-methyl-4-oxo-2-phenyl-4,7-dihydrofuro[2,3-b]pyridin-3-yl)benzoate](/img/structure/B13793902.png)

